Bromoacetic-13c2 acid

Catalog No.
S1525151
CAS No.
52947-00-9
M.F
C2H3BrO2
M. Wt
140.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoacetic-13c2 acid

CAS Number

52947-00-9

Product Name

Bromoacetic-13c2 acid

IUPAC Name

2-bromoacetic acid

Molecular Formula

C2H3BrO2

Molecular Weight

140.93 g/mol

InChI

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1,2+1

InChI Key

KDPAWGWELVVRCH-ZDOIIHCHSA-N

SMILES

C(C(=O)O)Br

Synonyms

1,2-Bromoacetic Acid-13C2; 1,2-Bromoethanoic Acid-13C2;

Canonical SMILES

C(C(=O)O)Br

Isomeric SMILES

[13CH2]([13C](=O)O)Br

Isotopic Labeling Studies

Bromoacetic-13C2 acid contains two carbon atoms enriched with the stable isotope carbon-13 (¹³C). This enrichment allows scientists to track the fate of these carbon atoms within a molecule or biological system. By incorporating Bromoacetic-13C2 acid into a starting material, researchers can use techniques like mass spectrometry to identify which parts of a final product or metabolite contain the ¹³C label. This approach is particularly useful in understanding metabolic pathways, where researchers want to trace the breakdown of molecules within an organism [1].

[1] Several suppliers offer Bromoacetic-13C2 acid specifically for research purposes, highlighting its utility in isotopic labeling studies .

Applications in Organic Synthesis

Beyond isotopic labeling, Bromoacetic-13C2 acid functions as a versatile building block in organic synthesis. The presence of a bromine atom (Br) makes it a relatively strong alkylating agent, meaning it can readily react with other molecules to form new carbon-carbon bonds. This property allows researchers to incorporate the ¹³C-labeled carbon atoms into more complex organic molecules for further study [2].

[2] Bromoacetic acid, the non-isotopically enriched version of Bromoacetic-13C2 acid, is described as a useful building block in organic synthesis due to its alkylating properties .

Bromoacetic-13c2 acid is a stable isotope-labeled derivative of bromoacetic acid, characterized by the presence of two carbon-13 isotopes in its molecular structure. Its chemical formula is C2H3BrO2, and it has a molecular weight of approximately 140.93 g/mol. The compound is notable for its applications in various fields, particularly in tracer studies due to the incorporation of carbon-13, which allows researchers to track the compound's metabolic pathways and

Typical of carboxylic acids and halogenated compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
  • Decarboxylation: Under certain conditions, bromoacetic acid derivatives can lose a carbon dioxide molecule, resulting in smaller alkyl halides.
  • Esterification: Bromoacetic-13c2 acid can react with alcohols in the presence of an acid catalyst to form esters, which are important in various chemical syntheses.

These reactions are significant for synthesizing various organic compounds and studying reaction mechanisms using the carbon-13 isotope as a tracer .

Bromoacetic-13c2 acid exhibits notable biological activity, primarily due to its toxicity. It is classified as toxic if swallowed and can cause severe skin burns upon contact. Additionally, it poses risks through inhalation and may lead to allergic reactions in sensitive individuals. The compound's toxicity makes it useful in studying metabolic processes and toxicology due to its ability to label biomolecules for tracing purposes .

The synthesis of bromoacetic-13c2 acid typically involves the following methods:

  • Halogenation of Acetic Acid: Acetic acid can be treated with bromine under controlled conditions to introduce bromine into the acetic acid structure, followed by isotopic labeling using carbon-13 sources.
  • Carbon Isotope Exchange: In some cases, existing bromoacetic acid can undergo isotopic exchange with carbon-13 sources under specific conditions to yield bromoacetic-13c2 acid.
  • Direct Synthesis from Carbon Sources: Utilizing carbon dioxide enriched with carbon-13, researchers can synthesize bromoacetic-13c2 acid through a series of reactions that incorporate the isotope directly into the final product .

Bromoacetic-13c2 acid has several applications across different fields:

  • Tracer Studies: Its unique isotopic labeling allows for tracing metabolic pathways in biochemical research.
  • Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: Used in residue analysis and as a reference material for accurate measurements in chemical analysis .

Interaction studies involving bromoacetic-13c2 acid often focus on its behavior in biological systems and its interactions with enzymes or cellular components. The use of carbon-13 labeling facilitates understanding how this compound is metabolized and how it affects biological processes. Such studies are crucial for assessing the compound's safety profile and potential therapeutic applications .

Bromoacetic-13c2 acid shares similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Bromoacetic AcidC2H3BrO2Halogenated acetic acid; toxic and corrosive
Chloroacetic AcidC2H3ClO2Less toxic than bromoacetic acid; used in herbicides
Iodoacetic AcidC2H3IO2More reactive; used in biochemical research
Fluoroacetic AcidC2H3F O2Highly toxic; used as a pesticide

Bromoacetic-13c2 acid is unique due to its stable isotope labeling, which allows for detailed tracing studies that other compounds do not facilitate as effectively. Its toxicity profile also distinguishes it from less harmful derivatives like chloroacetic acid .

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Dates

Modify: 2023-08-15

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